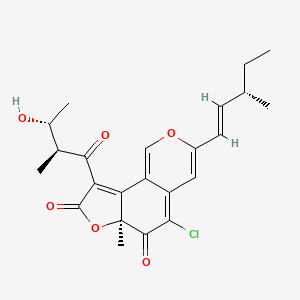

Chaetoviridin A

Description

This compound has been reported in Chaetomium cochliodes and Chaetomium globosum with data available.

from Chaetomium globosum; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSQVPGTQUYLEQ-CCBHEJLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893270 | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308671-17-1, 128252-98-2 | |

| Record name | (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chaetoviridin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chaetoviridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Azaphilone Antibiotic Chaetoviridin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoviridin A, a chlorinated azaphilone produced by the filamentous fungus Chaetomium globosum, has garnered significant interest within the scientific community for its potent antifungal properties against a range of plant pathogens. First reported in the early 1990s, this secondary metabolite represents a promising candidate for the development of novel bio-fungicides. This technical guide provides an in-depth overview of the discovery and isolation of this compound, including detailed experimental protocols. Furthermore, it summarizes the current understanding of its biological activity and mechanism of action, presenting key quantitative data and illustrating relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and agrochemical development.

Discovery and Chemical Profile

This compound was first identified as a metabolite of Chaetomium globosum var. flavoviride.[1][2] It belongs to the azaphilone class of fungal pigments, which are characterized by a highly oxygenated pyranoquinone bicyclic core.[2] The chemical structure of this compound features a distinctive chlorine atom and a branched pentenyl side chain.[2] Its molecular formula is C₂₃H₂₅ClO₆.

Isolation and Purification of this compound from Chaetomium globosum

The isolation of this compound involves a multi-step process encompassing fungal fermentation, extraction, and chromatographic purification. The following protocols are a composite of methodologies described in the scientific literature.

Fungal Culture and Fermentation

2.1.1. Organism: Chaetomium globosum (e.g., strains CEF-082 or F0142).[3][4]

2.1.2. Culture Medium: Potato Dextrose Broth (PDB) is commonly used for liquid fermentation.[4]

2.1.3. Fermentation Protocol:

-

Inoculate sterile PDB in Erlenmeyer flasks with mycelial plugs from a mature C. globosum culture grown on Potato Dextrose Agar (PDA).[4]

-

Incubate the liquid cultures on a rotary shaker at approximately 150 rpm and 25-28°C for a period of 14 days to allow for sufficient biomass growth and metabolite production.[4]

Extraction of Crude Metabolites

2.2.1. Protocol:

-

Separate the fungal mycelium from the culture broth by filtration through Whatman No. 2 filter paper.[4]

-

The culture filtrate, containing the secreted secondary metabolites, is then subjected to solvent extraction.

-

Perform a liquid-liquid extraction of the filtrate using an equal volume of ethyl acetate, repeated three times to ensure exhaustive extraction of this compound.[4]

-

Pool the organic (ethyl acetate) layers and concentrate them to dryness under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

2.3.1. Thin-Layer Chromatography (TLC):

-

Purpose: Preliminary separation and identification of fractions containing this compound.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A common solvent system is a mixture of petroleum spirit and ethyl acetate (e.g., 40:60 v/v).[5]

-

Visualization: this compound appears as a distinct yellow spot.[5]

2.3.2. High-Performance Liquid Chromatography (HPLC):

-

Purpose: Final purification of this compound to high purity.

-

Column: A reverse-phase C18 column is typically employed.[5]

-

Mobile Phase: A gradient of methanol in water is commonly used for elution. For example, a linear gradient from 70% aqueous methanol to 100% methanol over 40 minutes.[5]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

-

Fraction Collection: Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity against a variety of plant pathogenic fungi.[3][4] Its mechanism of action involves the induction of cellular stress and disruption of key biological processes in the target fungi.

Antifungal Spectrum and Efficacy

This compound has demonstrated inhibitory activity against several important plant pathogens. The following table summarizes key quantitative data on its antifungal efficacy.

| Target Pathogen | Assay Type | Efficacy Metric | Value | Reference |

| Verticillium dahliae | Spore Germination Inhibition | Germination Rate (150 µg/mL) | 7.33% | [1] |

| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | EC₅₀ | 1.97 µg/mL | [6] |

| Magnaporthe grisea | Mycelial Growth Inhibition | MIC | 1.23 µg/mL | [4] |

| Pythium ultimum | Mycelial Growth Inhibition | MIC | 1.23 µg/mL | [4] |

| Botrytis cinerea | Not Specified | Not Specified | Active | [3] |

| Fusarium graminearum | Not Specified | Not Specified | Active | [3] |

| Phytophthora capsici | Not Specified | Not Specified | Active | [3] |

EC₅₀: Half-maximal effective concentration. MIC: Minimum inhibitory concentration.

Known Mechanisms of Action

The antifungal activity of this compound is attributed to its ability to induce cellular stress and disrupt critical metabolic pathways in fungal pathogens.[1][3][7]

-

Induction of Oxidative Stress: Treatment with this compound leads to an accumulation of reactive oxygen species (ROS) and nitrous oxide within fungal cells.[3] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

-

Cell Wall Degradation: this compound has been shown to cause degradation of the fungal cell wall, leading to mycelial deformation and cell necrosis.[3]

-

Inhibition of Spore Germination: A key aspect of its antifungal activity is the potent inhibition of spore germination, a critical stage in the fungal life cycle and disease progression.[1][7]

-

Metabolic Pathway Disruption: Transcriptome analysis of Verticillium dahliae treated with this compound revealed the downregulation of genes involved in several key metabolic pathways, including:

Visualizing Experimental and Biological Processes

Experimental Workflow for this compound Isolation

References

- 1. scispace.com [scispace.com]

- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Stereochemical Complexity of Chaetoviridin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoviridin A, a member of the azaphilone class of fungal secondary metabolites, has garnered significant interest within the scientific community due to its intriguing chemical architecture and notable biological activities. Isolated from fungi of the Chaetomium genus, this polyketide-derived natural product exhibits a complex, stereochemically rich structure that has presented a considerable challenge to synthetic and analytical chemists alike. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, with a focus on the pivotal studies that led to the revision of its initially proposed configuration. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in natural product synthesis, drug discovery, and chemical biology.

Chemical Structure and Revised Stereochemistry

This compound possesses a complex heterocyclic core featuring a substituted furo[2,3-h]isochromene-6,8-dione framework. Its molecular formula is C₂₃H₂₅ClO₆.[1] The structure is further embellished with a chloro substituent, a methyl group at a quaternary center, a 3-methylpent-1-enyl side chain, and a 3-hydroxy-2-methylbutanoyl side chain.

The initial stereochemical assignment of this compound was revised following a landmark total synthesis by Makrerougras and colleagues in 2017.[2][3][4] Through the asymmetric synthesis of all four possible diastereomers of the proposed structure, and by comparing their nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopic data with that of the natural product, the absolute configuration of this compound was unequivocally established as (6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione.[2][3][4]

Figure 1: The correct chemical structure of this compound with the revised stereochemistry.

Quantitative Spectroscopic and Physical Data

The structural elucidation and stereochemical assignment of this compound were heavily reliant on a suite of analytical techniques. The following tables summarize the key quantitative data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Synthetic this compound (Revised Structure) in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 8.78 (s) | 151.6 |

| 4 | 6.55 (s) | 105.4 |

| 5 | - | 108.9 |

| 6a | - | 87.6 |

| 7-CH₃ | 1.70 (s) | 26.3 |

| 8 | - | 183.5 |

| 8a | - | 110.4 |

| 9 | - | 109.1 |

| 10 | 6.61 (dd, J = 15.7, 8.0) | 148.2 |

| 11 | 6.08 (d, J = 15.7) | 119.9 |

| 11' | 3.63 (m) | 39.1 |

| 12' | 1.44 (m) | 29.3 |

| 13' | 0.91 (t, J = 7.4) | 11.9 |

| 11'-CH₃ | 1.09 (d, J = 6.7) | 19.4 |

| 1' | - | 168.1 |

| 2' | 3.86 (p, J = 6.3) | 51.1 |

| 3' | - | 201.3 |

| 4' | 1.17 (d, J = 6.9) | 13.8 |

| 5' | 1.17 (d, J = 6.0) | 19.5 |

| 5'-OH | 2.74 (br s) | - |

Data extracted from the supporting information of Makrerougras et al., Org. Lett. 2017, 19, 15, 4146–4149.[2][3]

Table 2: Physical and Additional Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₅ClO₆ |

| Molecular Weight | 432.89 g/mol |

| Appearance | White solid |

| Optical Rotation [α]D | +34 (c 0.6, MeOH) |

| Circular Dichroism (CD) | λmax (Δε) = 365 (+14.3) in MeOH |

| High-Resolution Mass Spectrometry (HRMS-ESI-TOF) | m/z [M+H]⁺ calcd for C₂₃H₂₆ClO₆: 433.1418, found 433.141 |

Data extracted from the supporting information of Makrerougras et al., Org. Lett. 2017, 19, 15, 4146–4149.[2][3]

Experimental Protocols

Isolation and Purification of this compound from Chaetomium globosum

The following is a representative protocol for the isolation of this compound from a fungal culture.

-

Fungal Cultivation: Chaetomium globosum (strain F0142) is cultured in 1 L Erlenmeyer flasks containing 200 mL of potato dextrose broth (PDB). The flasks are inoculated with mycelial plugs from a 5-day-old culture on potato dextrose agar (PDA) and incubated for 2 weeks on a rotary shaker at 150 rpm and 25 °C.[5]

-

Extraction: The culture filtrate (8 L) is separated from the mycelium by filtration through Whatman No. 2 filter paper. The filtrate is then extracted three times with equal volumes of ethyl acetate.[5]

-

Concentration: The combined ethyl acetate layers are concentrated to dryness under reduced pressure to yield the crude extract.[5]

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of an appropriate solvent system (e.g., cyclohexane/ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of this compound (Revised Stereochemistry)

The total synthesis of this compound, as reported by Makrerougras et al., involves a multi-step sequence. A condensed overview of the key steps is provided below. For detailed procedures, reagents, and reaction conditions, please refer to the original publication and its supporting information.[2][3]

-

Synthesis of the Cazisochromene Core: The synthesis commences with the preparation of a substituted isochromene derivative, which forms the core of the this compound molecule.

-

Chiral Dioxin-4-one Preparation: A chiral dioxin-4-one is synthesized from a commercially available starting material, which serves to introduce the desired stereochemistry in the 3-hydroxy-2-methylbutanoyl side chain.

-

Condensation and Lactonization: The cazisochromene core is condensed with the chiral dioxin-4-one. This is followed by a regioselective lactonization to form the characteristic angular lactone ring of this compound.

-

Side Chain Introduction: The 3-methylpent-1-enyl side chain is introduced via a Wittig-type reaction or a similar olefination protocol.

-

Final Deprotection and Purification: In the final steps, any protecting groups are removed, and the final product is purified by chromatography to yield synthetic this compound.

Visualizations of Key Relationships and Workflows

Stereochemical Elucidation Workflow

The following diagram illustrates the logical workflow employed to determine the correct stereochemistry of this compound.

References

The Antifungal Potential of Chaetoviridin A Against Plant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoviridin A, a metabolite produced by the fungus Chaetomium globosum, has demonstrated significant promise as a biocontrol agent against a variety of economically important plant pathogens. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its efficacy, mechanism of action, and the experimental methodologies used to evaluate its activity. Quantitative data from multiple studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Additionally, key signaling pathways and experimental workflows are visualized to enhance understanding of its antifungal action.

Introduction

The increasing demand for sustainable agricultural practices has spurred research into biological alternatives to synthetic fungicides for the control of plant diseases. Fungal secondary metabolites represent a rich source of bioactive compounds with potential applications in agriculture. Among these, this compound, an azaphilone derivative isolated from Chaetomium globosum, has emerged as a potent inhibitor of several key plant pathogens.[1] This document synthesizes the current knowledge on the antifungal properties of this compound, providing a technical resource for researchers and professionals in the field of plant pathology and antifungal drug development.

Quantitative Antifungal Activity of this compound

This compound has been shown to exhibit a broad spectrum of antifungal activity against numerous plant pathogenic fungi. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Antifungal Activity of this compound (MIC Values)

| Plant Pathogen | Disease | MIC (µg/mL) | Reference |

| Magnaporthe grisea | Rice Blast | 1.23 | [2] |

| Pythium ultimum | Damping-off | 1.23 | [2] |

| Alternaria alternata | Leaf spot | 33.3 | [2] |

| Botrytis cinerea | Gray mold | >100 | [2] |

| Cylindrocarpon destructans | Root rot | 33.3 | [2] |

| Fusarium oxysporum | Fusarium wilt | 100 | [2] |

| Rhizoctonia solani | Sheath blight | 11.1 | [2] |

| Sclerotinia sclerotiorum | White mold | 3.7 | [2] |

| Verticillium dahliae | Verticillium wilt | - | [3] |

Table 2: In Vivo Disease Control Efficacy of this compound

| Plant Pathogen | Host Plant | Disease | Concentration (µg/mL) | Disease Control (%) | Reference |

| Magnaporthe grisea | Rice | Rice Blast | 62.5 | >80 | [4] |

| Puccinia recondita | Wheat | Leaf Rust | 62.5 | >80 | [4] |

| Phytophthora infestans | Tomato | Late Blight | 125 | 50 | [4] |

| Verticillium dahliae | Cotton | Verticillium Wilt | 75 | 30.24 (germination inhibition) | [3] |

| Verticillium dahliae | Cotton | Verticillium Wilt | 150 | 89.8 (germination inhibition) | [3] |

Mechanism of Antifungal Action

The antifungal activity of this compound against plant pathogens, particularly Verticillium dahliae, is multifaceted, involving the disruption of cellular integrity and the induction of oxidative stress.[3]

-

Inhibition of Spore and Microsclerotia Germination: this compound significantly inhibits the germination of fungal spores and microsclerotia, which are critical for the initiation of infection.[3]

-

Cell Wall and Membrane Disruption: The compound compromises the integrity of the fungal cell wall and membrane, leading to mycelial shrinkage and cell necrosis.[3][5] Transcriptomic analysis of V. dahliae treated with this compound revealed the downregulation of genes involved in cell wall synthesis, including glucanase and chitinase genes.[3]

-

Induction of Oxidative Stress: Treatment with this compound leads to the accumulation of reactive oxygen species (ROS) and nitrous oxide (NO) within the fungal cells, contributing to cellular damage and death.[3][5]

-

Metabolic Pathway Disruption: Transcriptome analysis has shown that this compound affects key metabolic pathways in V. dahliae, including those related to the cell membrane (linolenic acid, alpha-linolenic acid, arachidonic acid, and purine metabolism), as well as amino acid and sugar metabolism.[6]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound against fungal pathogens.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and advancement of research on this compound.

Fungal Strains and Culture Conditions

-

Pathogen: Verticillium dahliae

-

Culture Medium: Potato Dextrose Agar (PDA)

-

Incubation: Fungal strains are cultured on PDA plates in darkness at 25°C for 7 days. For liquid cultures, mycelial plugs are transferred to Potato Dextrose Broth (PDB) and incubated at 25°C with shaking at 150 rpm for 15 days for the isolation of this compound.[3]

In Vitro Antifungal Susceptibility Testing (Microdilution Assay)

This protocol is adapted from general antifungal susceptibility testing methods and can be applied to pathogens like Magnaporthe grisea.[2]

-

Inoculum Preparation: Prepare spore suspensions of the test fungus (e.g., M. grisea) at a concentration of 1 x 10^5 spores/mL in PDB. For mycelial fungi like Rhizoctonia solani, a mycelial suspension is used.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions in PDB to achieve final concentrations ranging from 1.2 to 100 µg/mL.

-

Assay Setup: In a 24-well microtiter plate, add 1 mL of each this compound dilution to individual wells.

-

Inoculation: Add 10 µL of the fungal spore or mycelial suspension to each well.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for a duration sufficient for growth in the control wells (typically 48-72 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible mycelial growth.

The following diagram outlines the workflow for the in vitro antifungal susceptibility testing.

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Disease Control Assay (Rice Blast Model)

This protocol is a general method for assessing the in vivo efficacy of antifungal compounds against rice blast caused by Magnaporthe grisea.[4]

-

Plant Preparation: Grow rice seedlings (e.g., a susceptible cultivar) in a controlled environment (e.g., greenhouse or growth chamber) until they reach the 3-4 leaf stage.

-

Compound Application: Prepare a solution of this compound at the desired concentration (e.g., 62.5 µg/mL) in a suitable carrier solution (e.g., water with a surfactant). Spray the rice seedlings with the this compound solution until runoff. Control plants are sprayed with the carrier solution only.

-

Inoculation: After the treated plants have dried, inoculate them with a spore suspension of M. grisea (e.g., 1 x 10^5 spores/mL).

-

Incubation: Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) for 24 hours to promote infection, followed by incubation in a growth chamber with a defined light/dark cycle and temperature (e.g., 12h/12h, 25-28°C) for 5-7 days.

-

Disease Assessment: Evaluate the disease severity by counting the number of lesions per leaf or by using a disease rating scale. Calculate the percentage of disease control relative to the control plants.

Microsclerotia Germination Inhibition Assay (Verticillium dahliae)

This protocol is specific for assessing the effect of this compound on the germination of V. dahliae microsclerotia.[3]

-

Microsclerotia Production: Culture V. dahliae on a suitable medium to induce the formation of microsclerotia.

-

Treatment: Prepare solutions of this compound at different concentrations (e.g., 75 µg/mL and 150 µg/mL) in a suitable buffer or medium. Treat a known quantity of microsclerotia with the this compound solutions for a defined period (e.g., 3 days). A control group is treated with the solvent only.

-

Germination Assessment: After the treatment period, plate the microsclerotia onto a nutrient-rich agar medium (e.g., PDA).

-

Incubation and Observation: Incubate the plates at 25°C and observe the germination of microsclerotia under a microscope at regular intervals.

-

Data Analysis: Calculate the germination rate for each treatment group and compare it to the control to determine the percentage of inhibition.

Conclusion and Future Directions

This compound has demonstrated significant potential as a natural antifungal agent for the control of a range of important plant pathogens. Its multifaceted mechanism of action, involving the disruption of cellular integrity and induction of oxidative stress, makes it a promising candidate for the development of novel biofungicides. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to build upon existing knowledge and accelerate the translation of this promising compound into practical applications in agriculture.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the fungal cell.

-

Optimizing formulation and delivery methods to enhance its efficacy and stability in field conditions.

-

Conducting comprehensive field trials to evaluate its performance against a wider range of plant diseases under different environmental conditions.

-

Investigating the biosynthetic pathway of this compound to enable its large-scale production through fermentation or synthetic biology approaches.

By addressing these research areas, the full potential of this compound as a safe and effective tool for sustainable disease management in agriculture can be realized.

References

- 1. Magnaporthe grisea Cutinase2 Mediates Appressorium Differentiation and Host Penetration and Is Required for Full Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Cytotoxic Effects of Chaetoviridin A on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoviridin A, a fungal metabolite belonging to the azaphilone class of compounds, has garnered interest within the scientific community for its potential as an anticancer agent.[1][2][3] Structurally characterized by a substituted 6H-furo[2,3-h]isochromene-6,8(6aH)-dione core, this natural product has demonstrated cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the cytotoxic properties of this compound, including quantitative efficacy data, detailed experimental protocols for its evaluation, and an exploration of the potential signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic potential of this compound and its analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the available IC50 values for this compound and a related compound, Chaetoviridin E, against different human cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| This compound | HepG-2 (Hepatocellular Carcinoma) | SRB | 35.3 | Camptothecin | 32.3 | [1] |

| This compound | A549 (Lung Carcinoma) | SRB | Inactive | - | - | [1] |

| Chaetoviridin E | HepG-2 (Hepatocellular Carcinoma) | SRB | 40.6 | Camptothecin | 32.3 | [1] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the cytotoxic effects of this compound.

Cytotoxicity Assay (MTT-Based)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HepG-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cells treated with this compound

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The resulting DNA histogram is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for evaluating the cytotoxic effects of this compound.

Potential Signaling Pathway: PI3K/Akt and Apoptosis

Based on studies of related compounds like chaetocin, which has been shown to inactivate the PI3K/Akt pathway, a similar mechanism may be employed by this compound.[4]

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.

Logical Relationship of Cytotoxic Effects

Caption: Logical flow of this compound's potential cytotoxic mechanisms.

Conclusion

This compound demonstrates cytotoxic activity against specific cancer cell lines, as evidenced by the available IC50 data. While further research is required to fully elucidate its mechanism of action, preliminary evidence from related compounds suggests that its anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest, potentially involving the modulation of key signaling pathways such as the PI3K/Akt pathway. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of this compound as a potential therapeutic agent in oncology. Future studies should focus on expanding the panel of cancer cell lines tested, conducting in vivo efficacy studies, and definitively identifying the molecular targets and signaling cascades affected by this promising natural product.

References

- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorbyt.com [biorbyt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ROS-mediated inactivation of the PI3K/AKT pathway is involved in the antigastric cancer effects of thioredoxin reductase-1 inhibitor chaetocin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Analogs and Derivatives of Chaetoviridin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoviridin A, a member of the azaphilone class of fungal secondary metabolites, has garnered significant attention within the scientific community due to its diverse and potent biological activities. Produced primarily by fungi of the Chaetomium genus, this compound and its structural relatives exhibit a range of effects including antifungal, cytotoxic, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the known natural analogs and synthetic derivatives of this compound. It is designed to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery, offering detailed information on the structure, biosynthesis, biological activity, and experimental evaluation of these compounds. The guide includes tabulated quantitative data for comparative analysis, detailed experimental protocols for key biological assays, and a diagrammatic representation of the biosynthetic pathway to facilitate a deeper understanding of this promising class of natural products.

Introduction to this compound and its Analogs

This compound is a structurally complex polyketide characterized by a highly oxygenated pyranoquinone core, a feature common to the azaphilone family of fungal pigments.[1] These compounds are biosynthesized through a fascinating interplay of polyketide synthases (PKS) and a series of tailoring enzymes that introduce chemical diversity. The Chaetoviridin family and the closely related Chaetomugilins are primarily isolated from various species of Chaetomium, a genus of ascomycete fungi.[1]

The core structure of Chaetoviridins features a substituted 6H-furo[2,3-h]isochromene-6,8(6aH)-dione skeleton. Key structural features of this compound include a chloro group at position 5, a methyl group at position 6a, a 3-methylpent-1-en-1-yl group at position 3, and a 3-hydroxy-2-methylbutanoyl group at position 9. Natural analogs of this compound exhibit variations in these substituents, as well as stereochemical differences, which contribute to their diverse biological activities.

Natural Analogs of this compound

A variety of natural analogs of this compound have been isolated and characterized from fungal sources, primarily Chaetomium globosum. These analogs, along with the closely related Chaetomugilins, provide a rich source of chemical diversity for drug discovery efforts.

Table 1: Known Natural Analogs of this compound

| Compound Name | Producing Organism(s) | Key Structural Features/Differences from this compound | Reference(s) |

| Chaetoviridin B | Chaetomium globosum | Revised structure, differs in the side chain at C-9. | [1] |

| Chaetoviridin C | Chaetomium globosum | [1] | |

| Chaetoviridin D | Chaetomium globosum | Revised structure. | [1] |

| Chaetoviridin E | Chaetomium globosum | Diastereomer of this compound. | [1] |

| Chaetoviridin F | Chaetomium globosum | [1] | |

| Chaetoviridin G | Chaetomium globosum | [1] | |

| Chaetoviridin H | Chaetomium globosum | [1] | |

| Chaetoviridin J | Chaetomium globosum | [2] | |

| Chaetoviridin K | Chaetomium globosum | [2] | |

| 5'-epi-chaetoviridin A | Chaetomium globosum | Epimer of this compound at the 5' position of the side chain. | [1] |

| N-butyl-2-aza-2-deoxythis compound | Chaetomium globosum | Nitrogen atom at position 2 with a butyl substituent. | [3] |

| N-hexyl-2-aza-2-deoxythis compound | Chaetomium globosum | Nitrogen atom at position 2 with a hexyl substituent. | [3] |

Biosynthesis of Chaetoviridins

The biosynthesis of Chaetoviridins is a complex process involving a dedicated gene cluster, termed the 'caz' cluster. This pathway showcases the combinatorial generation of chemical diversity through the action of various enzymes. The core scaffold is assembled by two polyketide synthases (PKSs): a highly-reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). The subsequent structural diversification is achieved through the action of tailoring enzymes, including a halogenase, a monooxygenase, and other redox enzymes. This enzymatic machinery is responsible for the chlorination, hydroxylation, and formation of the characteristic lactone ring of the Chaetoviridins.[4]

Biological Activities of this compound and its Analogs

The Chaetoviridin family exhibits a broad spectrum of biological activities, with potential applications in agriculture and medicine. Their antifungal and cytotoxic properties have been the most extensively studied.

Antifungal Activity

This compound has demonstrated potent antifungal activity against a range of plant pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of antifungal efficacy.

Table 2: Antifungal Activity of this compound and Analogs (MIC in µg/mL)

| Compound | Magnaporthe grisea | Pythium ultimum | Botrytis cinerea | Fusarium graminearum | Sclerotinia sclerotiorum | Reference(s) |

| This compound | 1.23 | 1.23 | >100 | >100 | 1.97 (EC50) | [1] |

| Chaetoviridin B | 50 | 25 | >100 | >100 | - | [1] |

Cytotoxic Activity

Several Chaetoviridins and Chaetomugilins have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Table 3: Cytotoxic Activity of Chaetoviridin Analogs and Related Compounds (IC50 in µM)

| Compound | P388 (Murine Leukemia) | HL-60 (Human Promyelocytic Leukemia) | A549 (Human Lung Carcinoma) | HCT-116 (Human Colon Carcinoma) | HepG2 (Human Hepatocellular Carcinoma) | Reference(s) |

| Chaetomugilin A | 8.7 | 7.3 | - | 6.1 | - | [1] |

| Chaetomugilin C | 3.6 | - | - | - | - | [1] |

| Chaetoviridin E | - | - | >100 | - | 40.6 | [1] |

| 5'-epi-chaetoviridin A | - | - | >100 | - | 35.3 | [1] |

| N-butyl-2-aza-2-deoxythis compound | - | - | 13.6 | - | - | [3] |

| N-hexyl-2-aza-2-deoxythis compound | - | - | 17.5 | - | - | [3] |

Synthesis of this compound and Derivatives

The total synthesis of this compound was first reported by Makrerougras et al. in 2017.[5][6] This achievement not only confirmed the absolute stereochemistry of the natural product but also opened avenues for the synthesis of novel derivatives for structure-activity relationship (SAR) studies. The synthetic strategy involved a key condensation of a chiral dioxin-4-one to cazisochromene to regioselectively introduce the angular lactone.[5][6]

As of the latest literature review, the exploration of purely synthetic derivatives of this compound remains an area with significant potential for further research. The development of synthetic routes allows for systematic modifications of the Chaetoviridin scaffold to probe the pharmacophore and optimize biological activity.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound and its derivatives.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

This assay is based on the ability of the SRB dye to bind to protein components of cells.

-

Principle: The amount of bound SRB dye is proportional to the total cellular protein mass, which is an indicator of cell number.

-

Procedure:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates several times with water to remove the TCA and air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at approximately 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

Antifungal Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of the test fungus is exposed to serial dilutions of the antifungal compound in a liquid medium.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a positive control (fungus without compound) and a negative control (broth only) on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

Logical Workflow for this compound Research and Development

The following diagram illustrates a logical workflow for the investigation and development of this compound and its derivatives as potential therapeutic agents.

Conclusion and Future Perspectives

This compound and its natural analogs represent a promising class of bioactive fungal metabolites. Their potent antifungal and cytotoxic activities make them attractive starting points for the development of new therapeutic agents. The successful total synthesis of this compound has paved the way for the generation of novel derivatives and detailed structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a wider range of synthetic and semi-synthetic derivatives to optimize their activity and selectivity. Furthermore, elucidation of the precise molecular mechanisms of action of these compounds will be crucial for their advancement as drug candidates. The continued exploration of the chemical diversity within the Chaetomium genus is also likely to yield additional novel and bioactive members of the Chaetoviridin family.

References

- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the absolute configuration of chaetoviridins and other bioactive azaphilones from the endophytic fungus Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combinatorial Generation of Chemical Diversity by Redox Enzymes in Chaetoviridin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis and Structural Revision of Chaetoviridins A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: In Vitro Antifungal Assay for Chaetoviridin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoviridin A is an azaphilone fungal metabolite produced by various species of Chaetomium, most notably Chaetomium globosum.[1] It has garnered significant interest within the scientific community due to its potent antifungal activity against a broad spectrum of plant pathogenic fungi.[2][3][4][5] As a promising candidate for the development of novel bio-fungicides, standardized in vitro assays are crucial for the consistent evaluation of its efficacy. These application notes provide detailed protocols for determining the antifungal activity of this compound using established methods such as broth microdilution and disk diffusion assays, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[2] The following table summarizes the reported MIC values of this compound against various fungal pathogens.

| Fungal Species | MIC (µg/mL) | Reference |

| Magnaporthe grisea | 1.23 | [1][2] |

| Pythium ultimum | 1.23 | [1][2] |

| Sclerotinia sclerotiorum | 1.97 (EC50) | [1] |

| Pyricularia oryzae | 2.5 | [1] |

| Verticillium dahliae | Inhibition at 75 & 150 | [5] |

| Botrytis cinerea | Inhibition reported | [5] |

| Fusarium graminearum | Inhibition reported | [5] |

| Phytophthora capsici | Inhibition reported | [5] |

| Rhizoctonia solani | Inhibition reported | [2] |

Experimental Protocols

Broth Microdilution Assay

This method is considered the "gold standard" for determining the MIC of an antifungal agent and is adapted from the CLSI M38-A2 guidelines.[6][7][8]

a. Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well, U-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal isolates

-

Spectrophotometer

-

Sterile water and saline

-

Potato Dextrose Agar/Broth (PDA/PDB) or other suitable fungal growth medium

b. Preparation of Fungal Inoculum:

-

Culture the fungal isolate on PDA at an appropriate temperature (e.g., 25-30°C) for 7 days or until sufficient sporulation is observed.

-

Harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

-

Transfer the spore suspension to a sterile tube.

-

Adjust the spore suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the optical density at 530 nm to a range of 0.09-0.13.[9]

c. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should be selected based on expected MIC values.

d. Inoculation and Incubation:

-

Add 100 µL of the adjusted fungal inoculum to each well containing the this compound dilutions.

-

Include a positive control (inoculum without this compound) and a negative control (medium only).

-

Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.

e. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antifungal activity and is useful for screening purposes.

a. Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Petri dishes containing Mueller-Hinton Agar (MHA) or PDA

-

Fungal isolates

-

Sterile swabs

b. Preparation of Fungal Inoculum:

-

Prepare a fungal spore suspension as described in the broth microdilution protocol.

-

Adjust the concentration to approximately 1 x 10⁶ CFU/mL.

c. Assay Procedure:

-

Using a sterile swab, evenly inoculate the entire surface of the agar plate with the fungal suspension.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile filter paper disks with a known concentration of this compound (dissolved in a suitable solvent like DMSO).

-

Place the impregnated disks onto the surface of the inoculated agar.

-

Include a solvent control disk (impregnated with DMSO only).

-

Incubate the plates at the optimal temperature for the fungus for 24-72 hours.

d. Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater susceptibility of the fungus to this compound.

Visualizations

Caption: Workflow for determining the in vitro antifungal activity of this compound.

Caption: Proposed mechanism of antifungal action for this compound.

References

- 1. ovid.com [ovid.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Novel Disk diffusion Assay for Filamentous Fungi Susceptibility to antifungals (DAFFS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. journals.asm.org [journals.asm.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. img.antpedia.com [img.antpedia.com]

- 9. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Assessing Chaetoviridin A Cytotoxicity using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Chaetoviridin A, a fungal metabolite known for its antifungal and antibiotic properties. While extensively studied for its impact on fungal pathogens, its cytotoxic profile against mammalian cells is an emerging area of interest. This document outlines detailed protocols for the widely used MTT and CCK-8 cell viability assays to quantify the potential cytotoxic effects of this compound and presents a framework for data interpretation and visualization of potential signaling pathways.

Introduction to this compound and Cytotoxicity Testing

This compound is an azaphilone fungal metabolite produced by various species of Chaetomium.[1] Structurally, it possesses a pyrone-quinone core.[1] While its antifungal activity is well-documented, the exploration of its anticancer potential and general cytotoxicity against mammalian cells is less established.[1] Preliminary studies on related compounds suggest that some Chaetomugilins, which are structurally similar to Chaetoviridins, exhibit cytotoxic activities.[1] However, reports also indicate that this compound and E showed no cytotoxic activity against the A549 lung cancer cell line. Therefore, robust and sensitive cell viability assays are crucial to determine the cytotoxic potential of this compound on various cell types.

Cell viability assays like MTT and CCK-8 are colorimetric methods used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3][4] The CCK-8 (Cell Counting Kit-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.[5] The intensity of the color produced in both assays is directly proportional to the number of viable cells.

Data Presentation: Quantifying the Cytotoxicity of this compound

A critical step in assessing cytotoxicity is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%. This value is a key indicator of a compound's potency. The following table illustrates how to present hypothetical IC50 values for this compound against various cancer cell lines after a 48-hour exposure, as determined by MTT and CCK-8 assays.

| Cell Line | Histology | This compound IC50 (µM) - MTT Assay | This compound IC50 (µM) - CCK-8 Assay | Doxorubicin IC50 (µM) (Positive Control) |

| A549 | Lung Carcinoma | >100 | >100 | 0.5 |

| MCF-7 | Breast Adenocarcinoma | 75.3 | 78.1 | 1.2 |

| HeLa | Cervical Adenocarcinoma | 82.1 | 85.5 | 0.8 |

| HepG2 | Hepatocellular Carcinoma | 65.8 | 68.9 | 1.5 |

*Note: Published data suggests a lack of cytotoxicity in A549 cells. The values presented here are for illustrative purposes to demonstrate data presentation format. Actual experimental results should be inserted.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is adapted for adherent cell lines and can be modified for suspension cells.

Materials:

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Adherent cancer cell line of choice (e.g., A549, MCF-7, HeLa, HepG2)

-

96-well flat-bottom sterile microplates

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

Phosphate-buffered saline (PBS), sterile

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced cytotoxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization. Alternatively, the plate can be placed on an orbital shaker for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

-

CCK-8 Assay Protocol for this compound Cytotoxicity

This protocol is suitable for both adherent and suspension cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Cancer cell line of choice

-

96-well flat-bottom sterile microplates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding:

-

Seed 100 µL of cell suspension containing 5 x 10³ to 1 x 10⁴ cells into each well of a 96-well plate.

-

Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Add 10 µL of various concentrations of this compound (prepared in culture medium) to the wells.

-

Include a vehicle control and a positive control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Reagent Addition:

-

Add 10 µL of CCK-8 solution to each well.[5] Be careful not to introduce bubbles.

-

Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability as described for the MTT assay.

-

Plot the results to determine the IC50 value of this compound.

-

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing this compound cytotoxicity and a potential signaling pathway that may be involved.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

While the precise mechanism of this compound-induced cytotoxicity in mammalian cells is not yet elucidated, many natural products exert their effects by inducing apoptosis. A common pathway involves the mitochondria, often triggered by cellular stress. The following diagram illustrates a generalized intrinsic apoptosis pathway.

Caption: Generalized intrinsic apoptosis pathway potentially involved in cytotoxicity.

Conclusion

The MTT and CCK-8 assays are robust and reliable methods for the initial screening of this compound's cytotoxic potential. The detailed protocols provided herein offer a standardized approach for researchers. Given the limited data on this compound's effects on mammalian cells, further investigations are warranted to explore its mechanism of action and to determine its therapeutic potential, if any, in various disease models. It is crucial to perform these assays across a panel of cell lines, including both cancerous and non-cancerous cells, to ascertain any selective cytotoxicity.

References

- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

Application of Chaetoviridin A in Crop Protection Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoviridin A, a metabolite isolated from the fungus Chaetomium globosum, has demonstrated significant potential as a biocontrol agent in crop protection. Its potent antifungal activity against a range of plant pathogenic fungi, coupled with its ability to enhance plant defense mechanisms, makes it a promising candidate for the development of novel, bio-based fungicides. This document provides detailed application notes and protocols based on published research to guide scientists in the evaluation and application of this compound in crop protection studies.

Antifungal Activity of this compound

This compound exhibits broad-spectrum antifungal activity against several economically important plant pathogens. The following tables summarize its efficacy in terms of Minimum Inhibitory Concentration (MIC) and in vivo disease control.

Table 1: In Vitro Antifungal Activity of this compound

| Pathogen | Host Plant | MIC (µg/mL) |

| Magnaporthe grisea (Rice Blast) | Rice | 1.23[1] |

| Pythium ultimum | Various | 1.23[1] |

| Verticillium dahliae (Cotton Verticillium Wilt) | Cotton | - |

| Sclerotinia sclerotiorum | Various | EC50 = 1.97 |

Table 2: In Vivo Disease Control Efficacy of this compound

| Disease | Pathogen | Host Plant | Application Rate (µg/mL) | Disease Control (%) |

| Rice Blast | Magnaporthe grisea | Rice | 62.5 | >80[1][2] |

| Wheat Leaf Rust | Puccinia recondita | Wheat | 62.5 | >80[1][2] |

| Tomato Late Blight | Phytophthora infestans | Tomato | 125 | 50[2] |

| Rape Sclerotinia Rot | Sclerotinia sclerotiorum | Rape | 200 | 64.3 |

Mechanism of Action

The antifungal activity of this compound involves direct effects on the fungal pathogen and indirect effects through the enhancement of the plant's own defense systems.

Direct Antifungal Action

This compound has been shown to directly inhibit the growth and development of fungal pathogens. Its proposed mechanisms include:

-

Inhibition of Mycelial Growth and Spore Germination: this compound effectively inhibits the growth of fungal mycelia and the germination of spores and microsclerotia.[3][4]

-

Induction of Oxidative and Nitrosative Stress: Treatment with this compound leads to the accumulation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) within the fungal cells, causing cellular damage and necrosis.[4][5]

-

Disruption of Cell Wall and Membrane Integrity: The compound can cause deformation of fungal mycelia and degrade cell walls, leading to cell necrosis.[4]

Enhancement of Plant Defense Responses

This compound can also protect plants by priming their defense systems. Application of this compound to cotton leaves has been shown to enhance the production of ROS, a key signaling molecule in plant defense.[4] This suggests that this compound may trigger a state of heightened alert in the plant, enabling a faster and more robust response to subsequent pathogen attack.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth (PDB) or V8 juice broth)[1]

-

Fungal spore or mycelial suspension

-

Spectrophotometer or microplate reader

-

Sterile water, DMSO, and pipette tips

Procedure:

-

Prepare Serial Dilutions: Prepare a series of two-fold serial dilutions of the this compound stock solution in the culture medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (medium with a known fungicide), a negative control (medium with DMSO at the same concentration as the highest this compound dilution), and a medium-only control.

-

Prepare Fungal Inoculum: Prepare a spore suspension of the target fungus and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer. For non-sporulating fungi, a mycelial suspension can be used.

-

Inoculation: Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25-28°C) for a period sufficient for growth in the negative control wells (typically 48-72 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: In Vivo Disease Control Assay (Detached Leaf Method)

This protocol evaluates the protective efficacy of this compound against a foliar pathogen on detached leaves.

Materials:

-

Healthy, young, detached leaves of the host plant (e.g., rice, wheat, tomato)

-

This compound solutions at various concentrations

-

Fungal spore suspension of the target pathogen

-

Petri dishes or other suitable containers with moist filter paper

-

Spray bottle or micropipette

-

Growth chamber with controlled light, temperature, and humidity

Procedure:

-

Leaf Preparation: Gently wash and surface-sterilize the detached leaves. Place them on moist filter paper in Petri dishes with the adaxial (upper) surface facing up.

-

Treatment Application: Apply the this compound solutions to the leaf surfaces. This can be done by spraying until runoff or by applying a specific volume with a micropipette and spreading it evenly. Include a control group treated with a solution containing the same concentration of the solvent (e.g., water with a small amount of surfactant) used to dissolve this compound.

-

Drying: Allow the treated leaves to air-dry in a sterile environment.

-

Inoculation: Once dry, inoculate the leaves with a spore suspension of the target pathogen. This can be done by spraying or by placing a drop of the inoculum on the center of the leaf.

-

Incubation: Place the Petri dishes in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature for the pathogen).

-

Disease Assessment: After a suitable incubation period (typically 3-7 days), assess the disease severity. This can be done by measuring the lesion size, counting the number of lesions, or using a disease severity rating scale.

-

Calculate Control Efficacy: Calculate the percentage of disease control using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Protocol 3: Detection of Reactive Oxygen Species (ROS) in Fungal Hyphae

This protocol uses a fluorescent probe to visualize the induction of ROS in fungal hyphae treated with this compound.

Materials:

-

Fungal culture of the target pathogen

-

This compound solution

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

-

Microcentrifuge tubes and slides

Procedure:

-

Fungal Culture: Grow the target fungus in liquid medium.

-

Treatment: Treat the fungal culture with a specific concentration of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.

-

Harvesting and Washing: Harvest the fungal mycelia by centrifugation and wash them twice with PBS to remove any residual medium and treatment solution.

-

Staining: Resuspend the mycelia in a solution of H2DCFDA in PBS (e.g., 10 µM) and incubate in the dark for 20-30 minutes at room temperature.

-

Washing: Wash the stained mycelia twice with PBS to remove excess probe.

-

Microscopy: Resuspend the mycelia in a small volume of PBS, mount them on a microscope slide, and observe under a fluorescence microscope using the appropriate filter set for fluorescein. Increased green fluorescence in the treated sample compared to the control indicates an increase in ROS production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.

References

Application Notes: In Vivo Efficacy of Chaetoviridin A in Plant Disease Models

Introduction

Chaetoviridin A is a potent antifungal metabolite isolated from the fungus Chaetomium globosum[1][2][3]. As an azaphilone, it features a pyrone-quinone structure and has demonstrated significant bioactivity against a range of economically important plant pathogens[4][5][6]. The increasing demand for sustainable agricultural practices and the rise of fungicide-resistant pathogens have highlighted the need for novel, bio-based fungicides. This compound presents a promising candidate for development due to its demonstrated efficacy in controlling fungal diseases in key crop models, including rice, wheat, tomato, and cotton[1][4].

These application notes provide a summary of the in vivo efficacy of this compound, detailed protocols for its application in various plant disease models, and visual workflows to guide researchers in their experimental design.

Data Presentation: In Vivo Disease Control Efficacy

The following tables summarize the quantitative data on the effectiveness of this compound in controlling various plant diseases based on published research.

Table 1: Efficacy of this compound Against Fungal Diseases in Cereal and Vegetable Crops

| Plant Host | Pathogen | Disease | This compound Concentration (µg/mL) | Control Efficacy (%) | Reference |

| Rice (Oryza sativa) | Magnaporthe grisea | Rice Blast | 62.5 | >80% | [1][2][3][7] |

| Wheat (Triticum aestivum) | Puccinia recondita | Leaf Rust | 62.5 | >80% | [1][2][3][7] |

| Tomato (Solanum lycopersicum) | Phytophthora infestans | Late Blight | 125 | 50% | [1][2][3] |

Table 2: Efficacy of this compound Against Cotton Verticillium Wilt

| Plant Host | Pathogen | Disease | This compound Concentration (µg/mL) | Observed Effects | Reference |

| Cotton (Gossypium hirsutum) | Verticillium dahliae | Verticillium Wilt | 150 | Enhanced plant defense response, induced ROS production.[4][5] | [4][5] |

Experimental Protocols

The following are detailed protocols for in vivo testing of this compound based on established methodologies.

Protocol 1: Control of Rice Blast (Magnaporthe grisea)

Objective: To evaluate the protective effect of this compound against M. grisea on rice seedlings.

Materials:

-

Rice seeds (susceptible cultivar)

-

Pots with sterile potting mix

-